(+/-)-Hypophyllanthin

Anticancer Breast Cancer Cytotoxicity

Unlike phyllanthin, (±)-Hypophyllanthin does not inhibit CaCl₂-induced vascular contraction, making it the definitive negative control for voltage-gated calcium channel studies. It displays moderate CYP3A4 inhibition (KI 2.24 µM) for herb-drug interaction screening and differential cytotoxicity (MCF-7 IC50 35.18 µg/mL) for structure-activity relationship research. Isolated from Phyllanthus amarus, this ≥95% pure reference standard is essential for QC, chemotaxonomic discrimination, and assay validation. Request a quote for bulk quantities.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
CAS No. 78215-54-0
Cat. No. B584008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Hypophyllanthin
CAS78215-54-0
Synonyms(7R,8R,9S)-rel-9-(3,4-Dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methoxymethyl)naphtho[1,2-d]-1,3-dioxole;  (7α,8β,9α)-9-(3,4-Dimethoxyphenyl)_x000B_-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methoxymethyl)-Naphtho[1,2-d]-1,3-dioxole; 
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCOCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
InChIInChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1
InChIKeyLBJCUHLNHSKZBW-LZJOCLMNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Hypophyllanthin (CAS 78215-54-0): A Key Lignan from Phyllanthus for Immunomodulation, Cancer, and Analytical Quality Control Research


(+/-)-Hypophyllanthin is a naturally occurring arylnaphthalene lignan primarily isolated from various Phyllanthus species, notably P. amarus and P. niruri, and is chemically defined as (7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole with a molecular weight of 430.5 g/mol [1]. This compound is recognized for its broad spectrum of pharmacological activities, including immunomodulatory, anti-inflammatory, hepatoprotective, and anti-tumor properties, as demonstrated in both in vitro and in vivo models [1]. Its established use as a bioactive chemical marker and reference standard for quality control of Phyllanthus-based herbal products further underscores its scientific and industrial relevance [REFS-1, REFS-2].

Why (+/-)-Hypophyllanthin Cannot Be Casually Substituted with Other Phyllanthus Lignans


While the genus Phyllanthus yields several structurally related lignans—including phyllanthin, nirtetralin, and niranthin—these compounds exhibit distinct and non-interchangeable pharmacological and analytical profiles. Direct comparative studies reveal critical divergences: for instance, in breast cancer cytotoxicity assays, the IC50 values of hypophyllanthin and phyllanthin differ significantly across cell lines [1]; in vascular tension modulation, only phyllanthin, not hypophyllanthin, inhibits CaCl₂-induced contraction [2]; and in CYP3A4 inhibition, hypophyllanthin demonstrates a slightly higher KI value than phyllanthin [3]. Furthermore, as validated analytical markers, these lignans require separate reference standards for accurate quantification in quality control applications, as their chromatographic separation and quantification are method-specific [4]. Substituting one for another would invalidate comparative research and compromise analytical precision.

(+/-)-Hypophyllanthin: Head-to-Head Comparative Data for Informed Scientific Selection


Breast Cancer Cytotoxicity: Hypophyllanthin vs. Phyllanthin in MCF-7 and MDA-MB-231 Cells

In a direct comparative study, hypophyllanthin and phyllanthin were evaluated for cytotoxicity against two human breast cancer cell lines using the MTT assay. The IC50 values for hypophyllanthin were 35.18 ± 1.48 μg/mL (MCF-7) and 38.74 ± 1.24 μg/mL (MDA-MB-231). In comparison, phyllanthin exhibited lower IC50 values of 32.51 ± 0.95 μg/mL and 32.20 ± 1.17 μg/mL, respectively [1]. This indicates that while both lignans are active, phyllanthin demonstrates moderately greater potency in these specific in vitro models.

Anticancer Breast Cancer Cytotoxicity

Vascular Tension Modulation: Differential Calcium Handling by Hypophyllanthin and Phyllanthin in Rat Aorta

In isolated rat aortic rings, both hypophyllanthin and phyllanthin (100 μM) significantly relaxed phenylephrine-induced contractions. However, a key mechanistic divergence was observed: in high K⁺-Ca²⁺ free solution, phyllanthin (100 μM) significantly inhibited the contractile responses upon cumulative addition of CaCl₂, whereas hypophyllanthin (100 μM) did not [1]. This indicates that phyllanthin, but not hypophyllanthin, directly interferes with voltage-dependent calcium channel-mediated Ca²⁺ influx.

Cardiovascular Vasorelaxation Calcium Channel

CYP3A4 Mechanism-Based Inhibition: Comparative Potency of Hypophyllanthin and Phyllanthin

Both hypophyllanthin and phyllanthin act as potent mechanism-based inhibitors of the major drug-metabolizing enzyme CYP3A4. Using human liver microsomes, the KI values were determined to be 2.24 ± 1.84 µM for hypophyllanthin and 1.75 ± 1.20 µM for phyllanthin, with corresponding kinact values of 0.15 ± 0.06 min⁻¹ and 0.18 ± 0.05 min⁻¹, respectively [1]. The calculated kinact/KI ratios for both lignans were reported to be higher than those for some established therapeutic drugs known to cause mechanism-based CYP3A4 inhibition.

Drug Metabolism CYP450 Herb-Drug Interaction

Species-Specific Accumulation: Hypophyllanthin Content as a Discriminating Marker in Phyllanthus

A validated HPLC-PDA method was used to quantify four lignans (phyllanthin, hypophyllanthin, nirtetralin, and niranthin) across nine Phyllanthus species. Hypophyllanthin was detected in the majority of species but was notably absent or present at very low levels in some, such as P. maderaspatensis, whereas phyllanthin showed a different distribution pattern [1]. Additionally, in P. amarus ethyl acetate fraction, the maximum content of hypophyllanthin was 29.40 mg/g, compared to 56.60 mg/g for phyllanthin [2]. This quantitative variation establishes hypophyllanthin as a key chemotaxonomic marker.

Botanical Authentication Quality Control Phytochemistry

Targeted Research Applications for (+/-)-Hypophyllanthin Based on Quantified Differentiation


Breast Cancer Research Requiring a Moderately Potent Lignan with a Distinct Activity Profile from Phyllanthin

In breast cancer studies where a slightly less potent but structurally related lignan is needed to explore structure-activity relationships or to serve as a comparative control, hypophyllanthin is the appropriate choice. Its IC50 values of 35.18 μg/mL (MCF-7) and 38.74 μg/mL (MDA-MB-231) provide a benchmark against the more potent phyllanthin (32.51 and 32.20 μg/mL, respectively) [1]. This differential cytotoxicity allows researchers to dissect the contributions of specific structural features to anticancer activity without the confounding factor of maximal potency.

Cardiovascular Pharmacology Studies Differentiating Calcium-Dependent and -Independent Vasorelaxation Mechanisms

For investigations into vascular smooth muscle function where the goal is to distinguish between endothelium-independent relaxation and direct calcium channel blockade, hypophyllanthin serves as a critical tool. Its inability to inhibit CaCl₂-induced contraction in high K⁺ solution, in contrast to phyllanthin's significant effect, provides a clear negative control for experiments targeting voltage-dependent calcium influx [2]. This ensures that observed effects can be accurately attributed to specific mechanistic pathways.

Drug Metabolism and Herb-Drug Interaction Studies with a Lower-Potency CYP3A4 Inhibitor

In preclinical screening for potential herb-drug interactions, researchers may require a CYP3A4 inhibitor with moderate potency to avoid oversaturating the system. Hypophyllanthin, with a KI of 2.24 ± 1.84 µM (versus 1.75 ± 1.20 µM for phyllanthin), offers a useful alternative when a less potent mechanism-based inhibitor is desired to study additive or synergistic effects with other compounds [3]. Its distinct kinact/KI ratio also provides a unique kinetic signature for comparative analyses.

Botanical Authentication and Quality Control of Phyllanthus Herbal Products Requiring Hypophyllanthin-Specific Quantification

For analytical laboratories and quality control departments involved in verifying the identity and purity of Phyllanthus-based raw materials and herbal formulations, hypophyllanthin is an essential reference standard. Its species-specific presence and quantifiable levels (up to 29.40 mg/g in P. amarus) enable precise chemotaxonomic discrimination and assay validation that cannot be achieved with phyllanthin alone [REFS-4, REFS-5]. Certified reference materials with ≥95.0% purity by HPLC are available to support method development and routine analysis .

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